2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate
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Overview
Description
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,5-naphthyridin-3-ol typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of specific catalysts . The reaction conditions often involve the use of solvents like ethanol and catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly approaches are often employed to ensure safe and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,5-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthyridone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridones, and other functionalized derivatives .
Scientific Research Applications
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand coordinating to metal ions, forming complexes that exhibit unique biological activities . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Used in the synthesis of functionalized derivatives with potential anticancer properties.
Uniqueness
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate stands out due to its specific substitution pattern and the presence of the trifluoroacetate group, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C10H8F3N3O3 |
---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
2-amino-1,5-naphthyridin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H7N3O.C2HF3O2/c9-8-7(12)4-6-5(11-8)2-1-3-10-6;3-2(4,5)1(6)7/h1-4,12H,(H2,9,11);(H,6,7) |
InChI Key |
KRQPFBGMBQMJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2N=C1)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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